![molecular formula C25H31N5O2S B2507167 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 932338-91-5](/img/structure/B2507167.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide" is a complex molecule that is likely to be a part of a class of polyfunctionally substituted heterocyclic compounds. These compounds are of significant interest due to their potential biological activities, particularly as antitumor agents.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which serves as a precursor for synthesizing a variety of heterocyclic derivatives . These derivatives include rings such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin. The synthetic pathways involve regioselective attacks and cyclization, with the cyanoacetamido moiety playing a crucial role in the reactivity .
Molecular Structure Analysis
The molecular structure of the compound is likely to be characterized by the presence of multiple heterocyclic rings, including a pyrazolo[4,3-d]pyrimidin moiety. This core structure is known to be versatile in heterocyclic synthesis, as seen in the synthesis of pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine and pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives . The presence of substituents such as the 4-methylbenzyl group and the thioacetamide moiety would contribute to the molecule's complexity and potential biological activity.
Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, the cyanoacetamide derivatives are known to react with arylaldehydes and malononitrile to form novel pyridine and pyrimidine moieties . The reactivity of such compounds can be exploited in the synthesis of diverse heterocyclic systems, which can be further functionalized or used in various chemical transformations.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound "N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide" are not provided, related compounds exhibit properties that make them suitable for biological investigations. The synthesized heterocyclic compounds generally have high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The physical properties such as solubility, melting point, and stability would depend on the specific substituents and the overall molecular structure.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has focused on synthesizing novel heterocyclic compounds using structural analogs of the mentioned compound as precursors. These synthesized compounds include thiopyrimidine, thiazolopyrimidine, pyrazole, and other derivatives with potential antimicrobial activities. For example, the study by Hawas et al. (2012) reports on the synthesis of various N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives starting from 2-methyl-cyclohexanone, demonstrating their antimicrobial properties (Hawas, Al-Omar, Amr, & Hammam, 2012).
Antitumor and Insecticidal Assessments
Several studies have also explored the antitumor and insecticidal potentials of compounds derived from or related to the chemical structure . Shams et al. (2010) investigated the antitumor activities of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, highlighting their significant inhibitory effects on various human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010). Additionally, Fadda et al. (2017) synthesized innovative heterocycles incorporating a thiadiazole moiety, assessing their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antioxidant Activity
The study by Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, including structural analogs of the compound , and evaluated their antioxidant activities. This research highlights the importance of hydrogen bonding in the self-assembly process of these complexes and their significant antioxidant properties (Chkirate et al., 2019).
Antibacterial Evaluation
Moreover, compounds containing sulfonamido moieties derived from similar structural frameworks have been synthesized and evaluated for their antibacterial properties, showing high activities against various microbial strains. Azab, Youssef, and El-Bordany (2013) reported the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating their suitability as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2S/c1-3-29-16-21-23(28-29)24(32)30(15-20-11-9-18(2)10-12-20)25(27-21)33-17-22(31)26-14-13-19-7-5-4-6-8-19/h7,9-12,16H,3-6,8,13-15,17H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMIQRMGHLUESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NCCC3=CCCCC3)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.